N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-methoxybenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-methoxybenzamide is a useful research compound. Its molecular formula is C17H16N4O4 and its molecular weight is 340.339. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-methoxybenzamide is a compound of interest due to its potential biological activities, particularly in the fields of agrochemicals and pharmaceuticals. This article reviews its biological activity, including mechanisms of action, toxicity profiles, and applications based on available research findings.

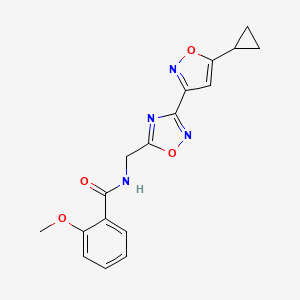

Chemical Structure

The compound is characterized by the following structural formula:

Biological Activity Overview

The biological activity of this compound has been investigated in various studies. Its primary activities include herbicidal properties and potential antimicrobial effects.

Herbicidal Activity

Research indicates that this compound may function as a herbicide by inhibiting key enzymatic pathways involved in plant growth. For instance, it has been shown to affect chlorophyll synthesis and amino acid production in plants.

Table 1: Herbicidal Efficacy of N-(...)-2-methoxybenzamide

| Compound | EC50 (mg/L) | Target Species |

|---|---|---|

| N-((3-(5-cyclopropylisoxazol-3-yl)... | 0.12 | Raphidocelis subcapitata |

| N-((3-(5-cyclopropylisoxazol-3-yl)... | 0.18 | Selenastrum capricornutum |

| Isoxaflutole | 0.003 | Various aquatic plants |

These values suggest that the compound exhibits significant herbicidal activity at low concentrations, comparable to established herbicides like isoxaflutole .

The primary mechanisms through which this compound exerts its effects include:

- Inhibition of Photosynthesis : The compound disrupts the photosynthetic process by inhibiting chlorophyll production.

- Amino Acid Synthesis Interference : It blocks specific pathways necessary for amino acid synthesis, leading to growth inhibition in target plants .

- Toxicity to Non-target Organisms : While effective against weeds, there are concerns regarding its impact on non-target species, including beneficial insects and aquatic life .

Toxicological Profile

The toxicological assessment reveals that while the compound is effective as a herbicide, it also poses risks to non-target organisms. The following key points summarize its toxicity:

Table 2: Toxicological Summary

| Endpoint | Value | Reference |

|---|---|---|

| Acute Non-Cancer Health-Based Value (nHBV) | 20 µg/L | MDH 2024 |

| Subchronic Non-Cancer Health-Based Value (nHBV) | 10 µg/L | MDH 2024 |

| Critical Effects | Decreased serum total bilirubin and creatinine | MDH 2024 |

These values indicate the need for careful application and monitoring in agricultural settings to mitigate environmental impacts .

Case Studies

Several case studies have highlighted the efficacy and safety of this compound in various agricultural applications:

- Field Trials : In controlled field trials, the compound demonstrated effective weed control in maize crops with minimal impact on crop yield.

- Aquatic Toxicity Studies : Studies assessing its impact on freshwater ecosystems revealed varying sensitivity among species, highlighting the importance of species selection in risk assessments .

Aplicaciones Científicas De Investigación

Antibacterial Activity

Research has demonstrated that compounds containing the oxadiazole nucleus exhibit notable antibacterial properties. For instance, studies on related oxadiazole derivatives have shown effective inhibition against Gram-positive and Gram-negative bacteria, including strains like Staphylococcus aureus and Escherichia coli . The minimum inhibitory concentration (MIC) values indicate that these compounds can serve as potential alternatives to conventional antibiotics.

Anticancer Properties

Recent studies have explored the anticancer potential of oxadiazole derivatives. For example, compounds derived from similar structures have been tested against various cancer cell lines, showing significant cytotoxic effects. In vitro assays revealed that certain derivatives can induce apoptosis in cancer cells by damaging DNA . The mechanism of action often involves the disruption of cellular processes essential for cancer cell survival.

Antidiabetic Effects

In addition to antibacterial and anticancer activities, some oxadiazole derivatives have demonstrated anti-diabetic properties. Research involving genetically modified models has indicated that these compounds can effectively lower glucose levels, suggesting their potential as therapeutic agents for managing diabetes .

Agricultural Applications

Beyond medicinal uses, compounds like N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-methoxybenzamide may also find applications in agriculture as herbicides or pesticides. The structural characteristics of isoxazole derivatives are known to confer herbicidal activity, making them valuable in crop protection strategies .

Synthesis and Evaluation of Antibacterial Activity

A study focused on synthesizing 2-(2-(cyclopropylmethoxy)phenyl)-5-methyl-1,3,4-oxadiazole demonstrated its antibacterial efficacy against common pathogens. The compound was synthesized through a series of reactions involving cyclopropyl derivatives and evaluated using standard microbiological techniques . The findings indicated promising antibacterial activity comparable to established antibiotics.

In Vivo Studies on Antidiabetic Activity

Another significant study evaluated the anti-diabetic effects of synthesized oxadiazole derivatives using Drosophila melanogaster models. The results showed a marked reduction in glucose levels among treated subjects, highlighting the therapeutic potential of these compounds in diabetes management .

Propiedades

IUPAC Name |

N-[[3-(5-cyclopropyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]-2-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N4O4/c1-23-13-5-3-2-4-11(13)17(22)18-9-15-19-16(21-25-15)12-8-14(24-20-12)10-6-7-10/h2-5,8,10H,6-7,9H2,1H3,(H,18,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPZFNNJFTYCATJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)NCC2=NC(=NO2)C3=NOC(=C3)C4CC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.